molecular formula C13H14F3NO4 B8797326 Diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

Diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

Cat. No.: B8797326
M. Wt: 305.25 g/mol
InChI Key: WTCPNUMPLDVBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

diethyl 2-[3-(trifluoromethyl)pyridin-2-yl]propanedioate

InChI

InChI=1S/C13H14F3NO4/c1-3-20-11(18)9(12(19)21-4-2)10-8(13(14,15)16)6-5-7-17-10/h5-7,9H,3-4H2,1-2H3

InChI Key

WTCPNUMPLDVBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.73 g of sodium hydride (55% oil dispersion) was suspended in 100 ml of 1,4-dioxane. Into this, 32.03 g of diethyl malonate was added dropwise over a period of about 1 hour at 60° C. under a nitrogen atmosphere. The mixture was stirred further for 0.5 hours at the same temperature, then, 8.26 g of copper chloride (I) was added to the mixture. Thereafter, into the mixture, a solution prepared by dissolving 15.00 g of 2-chloro-3-(trifluoromethyl)pyridine in 50 ml of 1,4-dioxane at 80° C. was dropped. The mixture was stirred for 16 hours under reflux with heating. The reaction mixture was allowed to cool to room temperature, and to the reaction mixture was added 15 ml of concentrated hydrochloric acid. To the mixture were added water and ethyl acetate, and the mixture was filtrated through celite. The filtrate was liquid-separated. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. 51.14 g of the resultant residue was subjected to silica gel column chromatography, to obtain 6.90 g of diethyl (3-trifluoromethyl-2-pyridyl)malonate.
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
32.03 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
8.26 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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